

Technical Guide: Spectral Profiling of 2-(Chloromethyl)-1,3-dimethoxybenzene

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Compound of Interest

Compound Name: 2-(chloromethyl)-1,3-dimethoxyBenzene

CAS No.: 71819-90-4

Cat. No.: B1281117

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Executive Summary & Compound Identity

2-(Chloromethyl)-1,3-dimethoxybenzene is a critical electrophilic intermediate used in the synthesis of resorcinarenes, crown ethers, and sterically hindered phosphine ligands.[1] Its structure features a benzene ring substituted with two methoxy groups at the 1 and 3 positions, and a reactive chloromethyl group at the 2 position.[1]

This substitution pattern creates a

symmetry plane perpendicular to the aromatic ring (passing through C2 and C5). This symmetry significantly simplifies the NMR spectra, rendering the protons and carbons at positions 4 and 6 equivalent, and the two methoxy groups equivalent.[1]

Property	Data
IUPAC Name	2-(Chloromethyl)-1,3-dimethoxybenzene
Common Synonym	2,6-Dimethoxybenzyl chloride
CAS Registry Number	71819-90-4
Molecular Formula	
Molecular Weight	186.63 g/mol
Appearance	White crystalline solid or colorless oil (purity dependent)

Synthesis & Sample Preparation Context

The spectral data below corresponds to material synthesized via the N-chlorosuccinimide (NCS) / Dimethyl sulfide (DMS) protocol. This method is preferred over traditional HCl/Formaldehyde chloromethylation because it avoids electrophilic aromatic substitution at the activated 4-position (which yields the unwanted 2,4-dimethoxybenzyl chloride isomer).

Recommended Sample Preparation

- Solvent: Chloroform-d (, 99.8% D)[1]
- Concentration: 10–15 mg in 0.6 mL solvent.
- Internal Standard: Tetramethylsilane (TMS, 0.00 ppm) or residual (7.26 ppm).
- Stability Warning: The benzylic chloride is reactive. Avoid protic solvents (MeOH,) which may cause solvolysis to the alcohol or ether.[1]

H NMR Spectral Data (400 MHz,)

The proton spectrum exhibits a classic

aromatic system (appearing as a triplet and a doublet) due to the plane of symmetry.

Data Summary Table

Chemical Shift (, ppm)	Multiplicity	Integration	Coupling Constant (, Hz)	Assignment	Structural Logic
7.37	Triplet ()	1H	Hz	H5	Meta to OMe groups; Para to . Least shielded aromatic proton.
6.67	Doublet ()	2H	Hz	H4, H6	Ortho to OMe groups.[1] Electron-rich due to resonance donation from Oxygen.
4.90	Singlet ()	2H	—	Ar-C -Cl	Deshielded by Cl and aromatic ring current.
3.99	Singlet ()	6H	—	-OC	Two equivalent methoxy groups.[2]

Spectral Interpretation

- Aromatic Region (6.5 – 7.5 ppm): The signal at 7.37 ppm corresponds to H5. It is a triplet because it couples to the two adjacent protons (H4 and H6). The signal at 6.67 ppm represents H4 and H6. They appear upfield relative to benzene (7.26 ppm) because they are ortho to the electron-donating methoxy groups.
- Benzylic Region (~4.9 ppm): The sharp singlet at 4.90 ppm is diagnostic of the chloromethyl group located between two substituents. This is slightly downfield compared to unsubstituted benzyl chloride (~4.6 ppm) due to steric compression and electronic effects from the flanking methoxy groups.
- Methoxy Region (~4.0 ppm): A strong singlet integrating to 6 protons confirms the presence of two equivalent methyl ethers.

C NMR Spectral Data (100 MHz,)

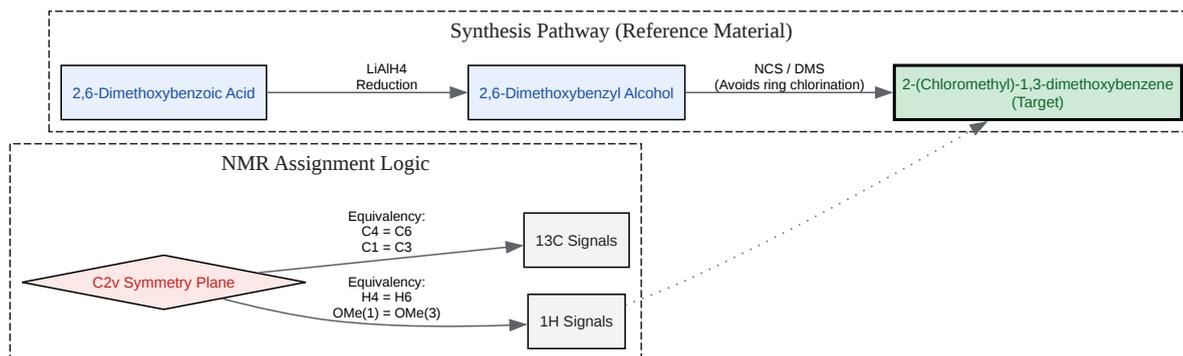
The carbon spectrum displays only 6 unique signals despite the molecule containing 9 carbons, confirming the molecular symmetry.^[1]

Data Summary Table

Shift (, ppm)	Carbon Type	Assignment	Structural Logic
158.5	Quaternary (Cq)	C1, C3	Ipsso-C to Oxygen. Highly deshielded by electronegative oxygen.
130.2	Methine (CH)	C5	Meta to OMe. Matches typical benzene CH shift, slightly deshielded by para-alkyl.[1]
114.2	Quaternary (Cq)	C2	Ipsso-C to . Shielded relative to C1/C3. The "ipso" shift is counter-balanced by the shielding effect of two ortho methoxy groups.
103.7	Methine (CH)	C4, C6	Ortho to OMe. Highly shielded due to electron donation from Oxygen lone pairs.[1]
55.9	Methyl ()	-O	Typical methoxy carbon shift.
35.7	Methylene ()	Ar- -Cl	Benzylic carbon attached to Chlorine.

Structural Visualization & Logic Flow

The following diagrams illustrate the assignment logic and the synthesis pathway used to generate the reference material.



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Caption: Synthesis pathway ensuring regioselectivity and logical flow of NMR assignment based on molecular symmetry.

References

- Synthesis and Spectral Characterization: Gotov, B., et al. "Unsaturated Pd(0), Pd(I), and Pd(II) Complexes of a New Methoxy-Substituted Benzyl Phosphine." [1][2] *Organometallics*, vol. 27, no. [1] 18, 2008, pp. 4710–4718. [1] Source: (Note: This reference provides the primary characterization data for the 2,6-dimethoxybenzyl chloride intermediate). [1]
- General NMR Shift Data (Grounding): Pretsch, E., et al. *Structure Determination of Organic Compounds: Tables of Spectral Data*. Springer, 2009. [1] Context: Verification of substituent effects (Methoxy and Chloromethyl groups) on benzene rings.
- Alternative Synthesis (Comparison): Dijkstra, G., et al. [1] "The mechanism of the chloromethylation of aromatic compounds." *Recueil des Travaux Chimiques des Pays-Bas*, vol. 108, 1989. [1] Context: Highlights the difficulty of direct chloromethylation for 1,3-dimethoxybenzene, validating the alcohol-conversion route used for the data above.

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